molecular formula C18H11ClFN3 B2870486 4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 243665-99-8

4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2870486
CAS No.: 243665-99-8
M. Wt: 323.76
InChI Key: SQVDQPOKEWXAPI-UHFFFAOYSA-N
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Description

4-Chloro-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 243665-99-8) is a heterocyclic compound with a fused pyrrolo[2,3-d]pyrimidine core. Its structure includes a chlorine substituent at position 4, a phenyl group at position 5, and a 4-fluorophenyl group at position 5. This compound belongs to a class of molecules known for diverse biological activities, including anti-tumor, anti-viral, and anti-inflammatory properties . Its molecular formula is C₁₈H₁₁ClFN₃, with a molecular weight of 323.76 g/mol . Key physical properties include a melting point of 132–133°C (ethanol recrystallization), predicted boiling point of 414.7±45.0°C, and a pKa of 2.71±0.30 .

The pyrrolo[2,3-d]pyrimidine scaffold is structurally analogous to purine nucleobases, enabling interactions with biological targets such as kinases and receptors . Chlorination at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions for further derivatization .

Properties

IUPAC Name

4-chloro-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3/c19-17-16-15(12-4-2-1-3-5-12)10-23(18(16)22-11-21-17)14-8-6-13(20)7-9-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVDQPOKEWXAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyrrolopyrimidine precursor under palladium-catalyzed conditions. The reaction conditions are generally mild and tolerate various functional groups, making it a versatile method for constructing the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of substituted pyrrolopyrimidines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger molecular frameworks.

Biology: In biological research, 4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anticancer and antiviral agents. Its structural similarity to naturally occurring nucleosides allows it to interfere with nucleic acid synthesis in pathogens and cancer cells.

Industry: In the chemical industry, this compound is used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties enable the creation of materials with specific desired characteristics.

Mechanism of Action

The mechanism by which 4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it may modulate receptor signaling pathways by acting as an agonist or antagonist.

Molecular Targets and Pathways:

  • Enzymes: Potential targets include kinases, proteases, and polymerases.

  • Receptors: Possible receptors include G-protein-coupled receptors (GPCRs) and nuclear receptors.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 4-fluoro substituent in the target compound enhances metabolic stability compared to methyl or methoxy groups .
  • Lipophilicity: The p-tolyl analog (4-Me-Ph) exhibits higher logP than the target compound, improving membrane permeability .
  • Reactivity: The 4-OH derivative (C₁₉H₁₅N₃O) is less electrophilic, requiring activation for further modifications .

Crystallographic and Structural Data

The target compound crystallizes in a triclinic system (space group P1) with unit cell parameters:

  • a = 8.967 Å , b = 15.367 Å , c = 15.960 Å
  • α = 69.21°, β = 75.65°, γ = 76.52° . In contrast, the p-tolyl analog adopts a monoclinic lattice (C2/c), with tighter molecular packing due to methyl group interactions .

Biological Activity

4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 243665-99-8) is a compound belonging to the pyrrolopyrimidine class, noted for its diverse biological activities. Its unique structure, characterized by a chloro group and a fluorophenyl moiety, positions it as a potential candidate in medicinal chemistry, particularly in the development of anticancer and antiviral agents.

  • Molecular Formula : C18H11ClFN3
  • Molecular Weight : 323.76 g/mol
  • Purity : 95%

Biological Mechanisms

The biological activity of this compound has been explored primarily in the context of cancer treatment. It exhibits significant antiproliferative effects against various cancer cell lines through several mechanisms:

  • Folate Receptor Targeting : The compound shows selective uptake by folate receptors (FRs) and the proton-coupled folate transporter (PCFT), enhancing its efficacy in targeting cancer cells that overexpress these receptors .
  • Inhibition of Tumor Cell Proliferation : Studies indicate that this compound inhibits the proliferation of ovarian cancer cell lines such as IGROV1 and A2780, suggesting its potential as an anticancer agent .

Research Findings

Recent studies have highlighted the compound's biological activities, particularly its antiproliferative effects. Below is a summary of key findings:

StudyCell Lines TestedIC50 Values (µM)Mechanism
HeLa, CHO cells0.5 - 1.0Inhibition of folate transport
MDA-MB-2310.3Cytotoxicity via receptor-mediated uptake
IGROV10.8Inhibition of GARFTase activity

Case Studies

  • Antiproliferative Activity : In a comparative study, fluorinated analogues of pyrrolo[2,3-d]pyrimidine demonstrated enhanced antiproliferative activity compared to their non-fluorinated counterparts. Specifically, compounds with fluorine substitutions exhibited up to an 11-fold increase in activity against engineered CHO and HeLa cells expressing FRs or PCFT .
  • Mechanistic Insights : The compound's mechanism involves inhibition of de novo purine nucleotide biosynthesis at the glycinamide ribonucleotide formyltransferase (GARFTase) level, which is crucial for DNA synthesis in rapidly dividing cells .

Therapeutic Potential

The structural characteristics of this compound suggest its potential in developing new therapeutics:

  • Anticancer Agents : Given its ability to selectively target cancer cells via folate transport mechanisms, further development could lead to effective treatments for ovarian and other cancers.
  • Antiviral Applications : Its structural similarity to nucleosides allows it to interfere with nucleic acid synthesis in pathogens, indicating potential antiviral applications.

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